molecular formula C10H21NO B13184604 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol

Cat. No.: B13184604
M. Wt: 171.28 g/mol
InChI Key: CBXLWDSWHRISHN-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol is a cyclobutane-derived amino alcohol characterized by a strained four-membered ring core. Its structure includes:

  • A 2,2-dimethylcyclobutane backbone with a hydroxyl (-OH) group at position 1.
  • A 1-amino-2-methylpropan-2-yl substituent at position 1, contributing both amino (-NH2) and branched methyl groups.

The cyclobutane ring introduces high ring strain, which may enhance reactivity compared to larger cyclic analogs .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol

InChI

InChI=1S/C10H21NO/c1-8(2)5-6-10(8,12)9(3,4)7-11/h12H,5-7,11H2,1-4H3

InChI Key

CBXLWDSWHRISHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(C(C)(C)CN)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol typically involves the reaction of 2,2-dimethylcyclobutanone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutanone.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural distinctions and similarities are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Substituents Stability Applications
Target Compound : 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol Inferred: ~C10H21NO ~185.31 (estimated) 4 2,2-dimethyl, amino-propan-2-yl, -OH High ring strain Pharmaceuticals (inferred)
1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol C11H23NO 185.31 5 3-ethyl, amino-propan-2-yl, -OH Stable Research/development
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C9H19NO 157.25 5 Aminobutan-2-yl, -OH Stable Pharmaceuticals, material science
1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol C11H23NO 185.31 6 4-methyl, amino-propan-2-yl, -OH Stable Discontinued
Linear Analogs (e.g., (S)-2-Amino-4-phenylbutan-1-ol) Not provided Not provided Linear Phenyl, amino, -OH Stable Synthetic intermediates

Key Findings

Ring Size and Reactivity
  • Cyclobutane (Target Compound) : The four-membered ring imposes significant ring strain , which may increase reactivity in ring-opening or nucleophilic substitution reactions compared to five- or six-membered analogs .
  • Cyclopentane/Cyclohexane Analogs : Larger rings (5–6 members) exhibit greater conformational stability, making them preferable for applications requiring prolonged shelf life or controlled reactivity .
Substituent Effects
  • In contrast, 3-ethyl or 4-methyl substituents in analogs may enhance solubility or modulate binding in pharmaceutical contexts .
  • Amino-Alcohol Functionality: All compounds feature amino and hydroxyl groups, enabling hydrogen bonding and metal coordination. This dual functionality is critical for biological activity (e.g., enzyme inhibition) .

Biological Activity

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclobutan-1-ol is a chemical compound characterized by its unique cyclobutane structure and amino alcohol functionality. Its molecular formula is C10H21NOC_{10}H_{21}NO with a molecular weight of approximately 171.28 g/mol. The compound's structural features suggest potential biological activities, particularly in medicinal chemistry and organic synthesis.

Structural Characteristics

The compound contains:

  • Cyclobutane Ring : Provides rigidity and influences biological interactions.
  • Amino Alcohol Functional Group : Contributes to reactivity and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The following sections summarize relevant research findings, potential applications, and case studies.

Research indicates that compounds similar to this compound may influence neurotransmitter systems, particularly through modulation of serotonin receptors. This interaction could lead to effects on neuronal plasticity and synaptic connectivity, making it a candidate for neurological applications.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Neuronal Growth Promotion :
    • Compounds exhibiting psychoplastogenic properties have shown promise in enhancing neuronal growth and improving synaptic architecture. For instance, modulators of AMPA receptors have been linked to increased neuronal plasticity in preclinical models .
  • JAK Inhibitors :
    • Research on structurally similar compounds has led to the discovery of JAK inhibitors that demonstrate selective inhibition profiles, which could be relevant for treating autoimmune diseases .
  • Psychoplastogens :
    • Non-hallucinogenic derivatives of psychedelic compounds have been studied for their potential to treat neuropsychiatric disorders by promoting neurogenesis and synaptic repair .

Comparative Analysis with Related Compounds

A comparison table highlights the structural similarities and differences between this compound and other related compounds:

Compound NameMolecular FormulaUnique Features
1-Amino-2-methylpropan-2-olC5H13NOC_5H_{13}NOSimple amine-alcohol without cyclization
3-DimethylaminopropanolC5H13NOC_5H_{13}NOContains dimethylamino group but lacks cyclobutane
1-(Aminomethyl)-3-propoxycyclobutanC10H19NOC_10H_{19}NOLonger carbon chain; different functional groups

This table illustrates the unique aspects of this compound, particularly its cyclobutane structure which may confer distinct biological activities not found in simpler analogs.

Potential Applications

Given its structural properties and preliminary findings, this compound may have several applications:

  • Drug Design : Potential use in developing therapeutics targeting neurological disorders.
  • Biochemical Assays : Utilization as a tool in biochemical research due to its unique reactivity profile.

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